二异丁基胺盐酸盐

描述

Diisobutylamine hydrochloride is not directly discussed in the provided papers. However, the papers do mention compounds that are structurally related or have similar functionalities. For instance, the first paper discusses N,N-Diisopropyl-N-isobutylamine, which is a trialkylamine like diisobutylamine, and its reaction with diborane to form a stable liquid borane adduct . This information suggests that diisobutylamine could potentially form similar adducts with borane, given the structural similarities between the amines.

Synthesis Analysis

The synthesis of related compounds is described in the second paper, where stereoisomeric dichloro [1,2-bis(4-hydroxyphenyl)ethylenediamine]platinum(II) complexes and their N,N'-dibutyl derivatives are synthesized . Although this does not directly pertain to diisobutylamine hydrochloride, it provides insight into the synthesis of complex molecules that include butyl groups, which could be relevant when considering the synthetic routes for diisobutylamine hydrochloride.

Molecular Structure Analysis

The molecular structure of diisobutylamine hydrochloride is not analyzed in the provided papers. However, the structure of N,N-Diisopropyl-N-isobutylamine is likely to be similar to that of diisobutylamine, with the exception of the isopropyl groups being replaced by butyl groups . The stability of the borane adduct formed suggests that the molecular structure of the amine is conducive to such interactions.

Chemical Reactions Analysis

The first paper provides a detailed analysis of the chemical reactions involving N,N-Diisopropyl-N-isobutylamine and borane, leading to the formation of a stable adduct . This suggests that diisobutylamine could also participate in similar reactions, potentially forming stable adducts with borane or other agents.

Physical and Chemical Properties Analysis

Neither paper directly discusses the physical and chemical properties of diisobutylamine hydrochloride. However, the properties of the related compounds, such as their stability, reactivity with diborane, and antitumor activity, are discussed . These properties could provide a starting point for hypothesizing about the properties of diisobutylamine hydrochloride, although direct studies would be necessary to confirm these hypotheses.

科学研究应用

1. 合成二级和三级胺

二异丁基胺盐酸盐用于从腈类合成二级和三级胺。该过程涉及将胺加入到二异丁基铝-亚胺复合物中,产生中等至良好的产率。这种方法被应用于制备强效钙受体激动剂,如NPS R-568盐酸盐(Barmore, Logan, & Vanwagenen, 1998)。

2. 吸附研究

二异丁基胺功能化的氧化石墨烯已被合成并用作高效吸附钨(VII)的吸附剂。这涉及调整合成条件以实现更高的吸附容量。该研究突出了吸附行为和相互作用动力学,为吸附剂的效率提供了见解(Xiong et al., 2017)。

3. 卤代反应中的催化作用

在有机化学领域,二异丁基胺和类似胺类催化苯酚与N-溴代琥珀酰亚胺(NBS)的邻二溴化反应。这个过程导致溴代苯酚的选择性形成,展示了二异丁基胺等胺类在促进特定溴代反应中的作用(Fujisaki et al., 1993)。

4. 分析化学应用

二异丁基胺盐酸盐参与了分析方法,如聚氧烷醚中羟基数的测定。它作为与二甲苯二异氰酸酯反应的试剂,突显了其在定量化学分析中的实用性(Otey, Zagoren, & Mehltretter, 1964)。

5. 制药研究

在制药研究中,二异丁基胺的衍生物,如二异丁基胺丙二醇苯基脲盐酸盐,已被研究作为局部麻醉剂。它们的有效性和毒性已被评估,有助于开发更安全和更有效的麻醉剂(Rider, 1930)。

6. 高级氧化过程

二异丁基胺在环境化学中也很重要,特别是在高级氧化过程中。它已被研究用于有效降解水中的邻苯二异丁酸酯,展示了其在处理环境污染物方面的潜力(Yang et al., 2020)。

7. 在氢硼化反应中的作用

在有机合成中,如二异丙基-N-异丁基胺形成稳定的液体硼加合物,用于氢硼化反应。这展示了它在合成各种有机化合物中的应用(Brown, Kanth, & Zaidlewicz, 1999)。

安全和危害

Diisobutylamine hydrochloride is considered hazardous. It is flammable and toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eyes. Use of personal protective equipment is recommended .

作用机制

Target of Action

Diisobutylamine hydrochloride is an organic compound classified as a secondary amine . The molecule contains two isobutyl groups . It is a weak base that is useful as an inhibitor of bacterial growth . It is also used as a precursor to various fertilizers .

Mode of Action

It is known that diisobutylamine can react with arylphosphonic dichlorides to give arylphosphonic amines . It can also react with dimethyldioxirane to give diisobutylhydroxylamine, as typical for oxidation of secondary amines to give hydroxylamines .

Biochemical Pathways

It is known that diisobutylamine is produced when plants or agents in soil break down butylate fertilizers .

Result of Action

Diisobutylamine hydrochloride has been used in water flooding operations to control the growth of sulfate-reducing bacteria . When water was treated with low concentrations of diisobutylamine, the microorganisms usually present were killed . This has wide environmental impacts, because even microorganisms resistant to normal bactericides were removed from the water by the diisobutylamine .

Action Environment

The action of diisobutylamine hydrochloride can be influenced by environmental factors. For instance, it is used as an agent to minimize corrosion in processes involving hydrocarbon streams which contain residual ammonia or amines . Being more basic, diisobutylamine reacts preferentially with any mineral acids in the stream (i.e., HCl) . Also, because diisobutylamine is more basic, its conjugate acid is less acidic, leading to a less corrosive salt formed .

属性

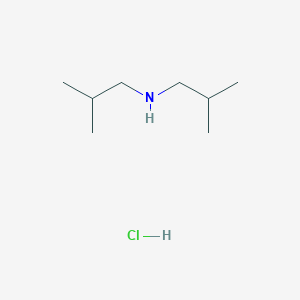

IUPAC Name |

2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSBLUHKYYCLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50939593 | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutylamine hydrochloride | |

CAS RN |

18251-82-6 | |

| Record name | 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50939593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)

![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)

![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)